

Safety and Handling of 1-Ethynyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-propylbenzene**

Cat. No.: **B1305581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **1-Ethynyl-4-propylbenzene** (CAS No. 62452-73-7). The following sections detail the hazardous properties, personal protective measures, emergency procedures, and relevant experimental protocols for this compound. All quantitative data is summarized for clarity, and logical workflows are presented to ensure safe laboratory practices.

Hazard Identification and Classification

1-Ethynyl-4-propylbenzene is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.^{[1][2]} Its hazard classification according to the Globally Harmonized System (GHS) is summarized below.

Table 1: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 4	H227: Combustible liquid
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Source: [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physical and Chemical Properties

A summary of the known physical and chemical properties of **1-Ethynyl-4-propylbenzene** is provided in the table below. These properties are critical for safe handling and storage.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂	[2]
Molecular Weight	144.22 g/mol	[2]
Appearance	Clear, pale yellow to reddish-yellow or yellow-brown liquid	[3]
Boiling Point	205 °C	[4]
Density	0.91 g/cm ³	[4]
Flash Point	67 °C (153 °F)	[4]
Refractive Index	1.5340	[4]
Storage Temperature	Room temperature, in a cool, dark, and dry place.	[3] [4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with **1-Ethynyl-4-propylbenzene**.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

- Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
- Hand Protection: Wear protective gloves.[1][5] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.
- Skin and Body Protection: Wear a lab coat or other protective clothing.[1]
- Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[1]

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[5]
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
- Use explosion-proof electrical, ventilating, and lighting equipment.
- Take precautionary measures against static discharge.

Storage

- Store in a tightly closed container in a dry and well-ventilated place.[5]
- Keep cool.[5]
- Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

First Aid Measures

- If on Skin: Wash with plenty of soap and water.[\[1\]](#)[\[6\]](#) If skin irritation occurs, get medical advice/attention.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Combustible liquid.[\[5\]](#) Vapors may form explosive mixtures with air.
- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
- Containment and Cleaning: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

While specific experimental data for **1-Ethynyl-4-propylbenzene** is not readily available in the public domain, the following sections describe the standard methodologies used to determine

the key hazards associated with this chemical. These protocols are based on OECD guidelines.

Flash Point Determination (Combustibility)

The flash point is determined experimentally using a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method (ASTM D93) is commonly used for combustible liquids.

Methodology:

- The sample is placed in the test cup of the apparatus.
- The sample is heated at a slow, constant rate with continuous stirring.
- An ignition source is directed into the cup at regular intervals.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the potential of a chemical to cause skin irritation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[\[8\]](#)
- The test chemical is applied topically to the RhE tissue.[\[8\]](#)
- After a specific exposure period, the chemical is removed, and the tissue is incubated.
- The viability of the tissue is measured, typically using an MTT assay, which assesses mitochondrial activity.[\[8\]](#)
- A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[\[8\]](#)[\[9\]](#)

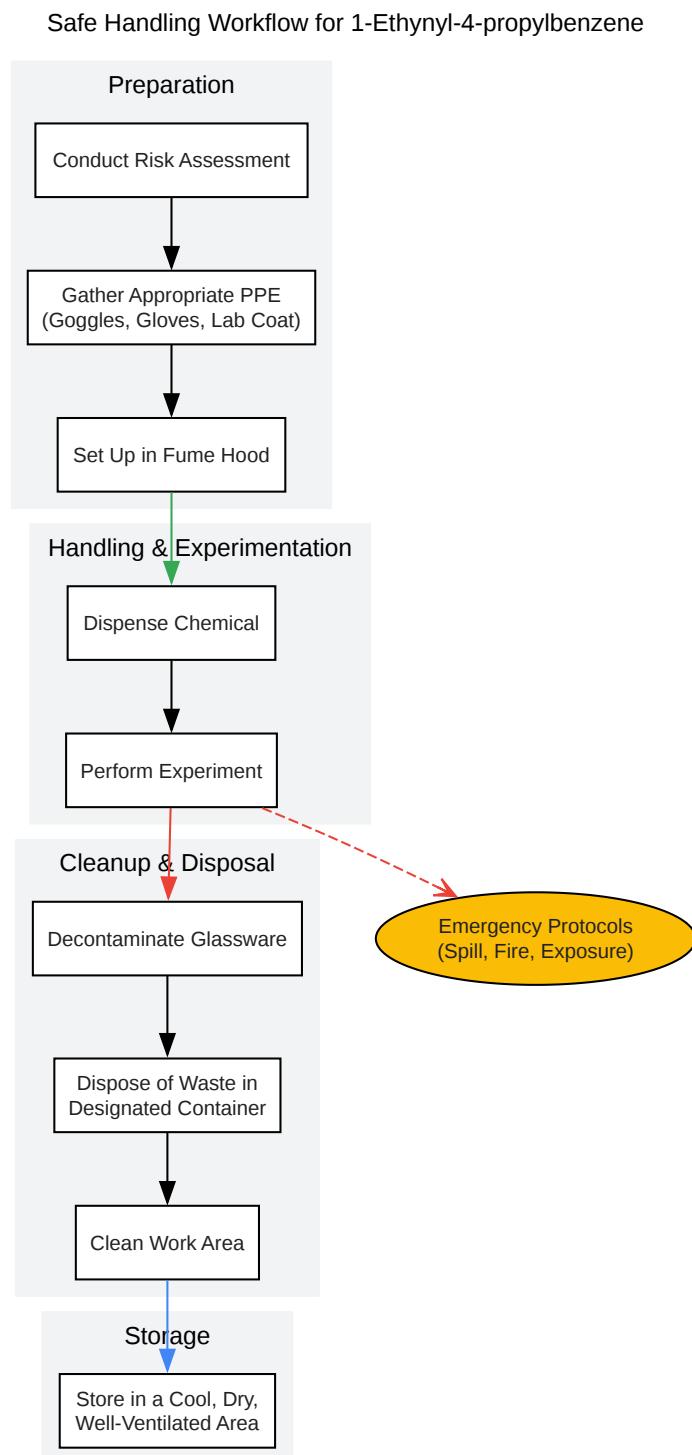
Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[\[12\]](#) The other eye serves as a control.
- The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[\[12\]](#)
- The degree of irritation is scored for the cornea, iris, and conjunctiva.
- The reversibility of the observed effects is also evaluated.[\[12\]](#)

Acute Inhalation Toxicity (OECD 403)


This test provides information on the health hazards likely to arise from short-term exposure to a substance by inhalation.[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Experimental animals (typically rats) are exposed to the test substance for a defined period (usually 4 hours) in an inhalation chamber.[\[4\]](#)[\[13\]](#)
- The substance can be administered as a gas, vapor, or aerosol.
- Several concentration levels are typically tested.
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after exposure.[\[4\]](#)[\[13\]](#)
- A gross necropsy is performed at the end of the observation period.[\[13\]](#) The results can be used to determine the LC50 (median lethal concentration).[\[4\]](#)

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of **1-Ethynyl-4-propylbenzene** in a research setting.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. delltech.com [delltech.com]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. iivs.org [iivs.org]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 14. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- To cite this document: BenchChem. [Safety and Handling of 1-Ethynyl-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305581#safety-and-handling-precautions-for-1-ethynyl-4-propylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com